molecular formula C17H25N7O3 B11514307 1,3-dimethyl-8-(morpholin-4-yl)-7-{2-[(2E)-pyrrolidin-2-ylideneamino]ethyl}-3,7-dihydro-1H-purine-2,6-dione

1,3-dimethyl-8-(morpholin-4-yl)-7-{2-[(2E)-pyrrolidin-2-ylideneamino]ethyl}-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11514307
M. Wt: 375.4 g/mol
InChI Key: SCLBAEKEAMLWLZ-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-7-(2-{[(2E)-PYRROLIDIN-2-YLIDENE]AMINO}ETHYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-7-(2-{[(2E)-PYRROLIDIN-2-YLIDENE]AMINO}ETHYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the condensation of 3-formylchromones and 6-amino-5-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino)-1,3-dimethyl-pyrimidine-2,4(1H,3H)-dione . The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-7-(2-{[(2E)-PYRROLIDIN-2-YLIDENE]AMINO}ETHYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-7-(2-{[(2E)-PYRROLIDIN-2-YLIDENE]AMINO}ETHYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-7-(2-{[(2E)-PYRROLIDIN-2-YLIDENE]AMINO}ETHYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit cytotoxic activity against certain cancer cell lines by inducing apoptosis . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-7-(2-{[(2E)-PYRROLIDIN-2-YLIDENE]AMINO}ETHYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its selective cytotoxicity and antioxidant activity make it a promising candidate for further research and development in various fields.

Properties

Molecular Formula

C17H25N7O3

Molecular Weight

375.4 g/mol

IUPAC Name

7-[2-(3,4-dihydro-2H-pyrrol-5-ylamino)ethyl]-1,3-dimethyl-8-morpholin-4-ylpurine-2,6-dione

InChI

InChI=1S/C17H25N7O3/c1-21-14-13(15(25)22(2)17(21)26)24(7-6-19-12-4-3-5-18-12)16(20-14)23-8-10-27-11-9-23/h3-11H2,1-2H3,(H,18,19)

InChI Key

SCLBAEKEAMLWLZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCOCC3)CCNC4=NCCC4

Origin of Product

United States

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